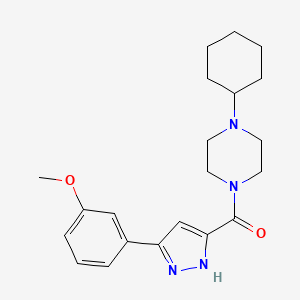
(4-ciclohexilpiperazin-1-il)(5-(3-metoxifenil)-1H-pirazol-3-il)metanona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-cyclohexylpiperazin-1-yl)(5-(3-methoxyphenyl)-1H-pyrazol-3-yl)methanone is a useful research compound. Its molecular formula is C21H28N4O2 and its molecular weight is 368.481. The purity is usually 95%.
BenchChem offers high-quality (4-cyclohexylpiperazin-1-yl)(5-(3-methoxyphenyl)-1H-pyrazol-3-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-cyclohexylpiperazin-1-yl)(5-(3-methoxyphenyl)-1H-pyrazol-3-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Actividad antipsicótica
(4-ciclohexilpiperazin-1-il)(5-(3-metoxifenil)-1H-pirazol-3-il)metanona: exhibe potencial antipsicótico. Actúa como un agonista parcial en los receptores de dopamina D2 y como un agonista del receptor 5-HT1A. Su afinidad por los receptores 5-HT2A también es notable. Los investigadores han estudiado su eficacia en el tratamiento de la esquizofrenia y los trastornos relacionados. Al modular los sistemas de neurotransmisores, puede aliviar los síntomas positivos y negativos asociados con la psicosis .
Tratamiento de la depresión
Como terapia adjunta, este compuesto muestra promesa en el tratamiento de la depresión grave. Su perfil único de receptores, que mejora la actividad de 5-HT1A mientras bloquea los receptores 5-HT2A, puede contribuir a sus efectos antidepresivos. A diferencia de otros medicamentos, presenta tasas más bajas de sedación y efectos secundarios extrapiramidales. Los ensayos clínicos han explorado su papel en la mejora del estado de ánimo y la función cognitiva en pacientes deprimidos .
Mejora cognitiva
Los investigadores han investigado si This compound podría mejorar la función cognitiva. Su acción dual sobre los receptores de dopamina y serotonina sugiere beneficios potenciales para la memoria, la atención y la función ejecutiva. Estudios preliminares indican un rendimiento cognitivo mejorado en modelos animales, pero se necesita más investigación .
Neuroprotección
Las interacciones del receptor del compuesto se extienden más allá de la salud mental. Puede conferir efectos neuroprotectores al modular los sistemas de neurotransmisores. Los estudios en animales sugieren que podría mitigar el daño neuronal y el estrés oxidativo, lo que lo hace relevante para afecciones neurodegenerativas como la enfermedad de Alzheimer y la enfermedad de Parkinson .
Propiedades ansiolíticas
Dado su agonismo 5-HT1A, This compound podría tener potencial ansiolítico. Al reducir los comportamientos relacionados con la ansiedad, podría ser útil en los trastornos de ansiedad. Sin embargo, es necesaria la validación clínica para confirmar su eficacia y seguridad .
Explorando nuevos objetivos receptores
Los investigadores continúan investigando las interacciones de este compuesto con otros receptores más allá de los bien estudiados. Su estructura química única abre vías para explorar nuevos objetivos, lo que podría conducir a enfoques terapéuticos innovadores en varios trastornos neurológicos y psiquiátricos .
Propiedades
IUPAC Name |
(4-cyclohexylpiperazin-1-yl)-[3-(3-methoxyphenyl)-1H-pyrazol-5-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O2/c1-27-18-9-5-6-16(14-18)19-15-20(23-22-19)21(26)25-12-10-24(11-13-25)17-7-3-2-4-8-17/h5-6,9,14-15,17H,2-4,7-8,10-13H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMLBNTCCESVVMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NNC(=C2)C(=O)N3CCN(CC3)C4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[(6S)-4,5,6,7-Tetrahydro-1,3-benzothiazol-6-yl]prop-2-enamide](/img/structure/B2474871.png)

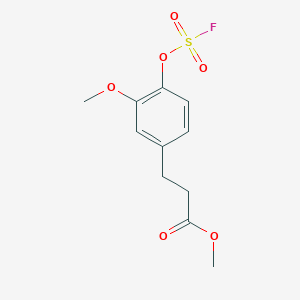
![N-(6-methoxybenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide](/img/structure/B2474878.png)

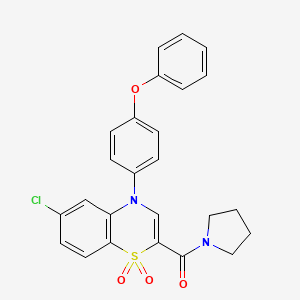
![Ethyl 2-[[(Z)-3-(1,3-benzodioxol-5-yl)-2-cyanoprop-2-enoyl]amino]-4-(3,4-dimethoxyphenyl)thiophene-3-carboxylate](/img/structure/B2474883.png)
![N-(5-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,4-dimethylbenzamide](/img/structure/B2474885.png)
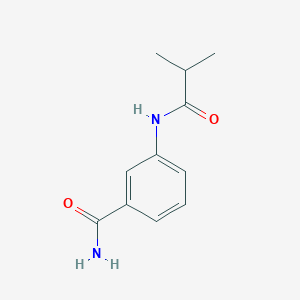
![7,8-Dihydro-6H-[1,3]dioxolo[4,5-e]isoindole hydrochloride](/img/new.no-structure.jpg)
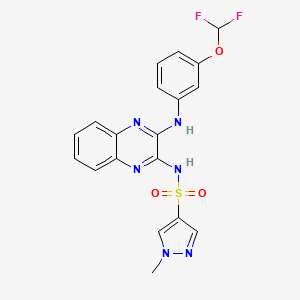
![(2R)-4-[(2-Methylpropan-2-yl)oxy]butan-2-amine;hydrochloride](/img/structure/B2474890.png)
![[4-Methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]methanol](/img/structure/B2474892.png)
![2-{4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}-N-(2-methoxyphenyl)acetamide](/img/structure/B2474893.png)
